molecular formula C8H9NOS B1300777 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one CAS No. 4751-61-5

7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Cat. No. B1300777
CAS RN: 4751-61-5
M. Wt: 167.23 g/mol
InChI Key: JCPGPXIPUOJEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05719278

Procedure details

To a mixture of 21.2 g of 5,6,7,8-tetra-hydro-4H-thieno[3,2-b]azepin-5-one in 100 ml of tetrahydrofuran under argon, chilled to 0° C. is added 25.2 ml of a 10.0 molar solution of borane-dimethylsulfide in tetrahydrofuran. The solution is stirred at room temperature for 16 hours and is refluxed for 5 hours. The mixture is cooled to room temperature and 85 ml of methanol added dropwise (exotherm). The solvent is removed and 100 ml of methanol is added (2 times) and after each addition the solvent is removed. To the residual solid (dried under vacuum) is added 126 ml of 2N NaOH and the mixture refluxed 3 hours. The mixture is chilled (2 hours) and extracted with dichloromethane. The extract is dried (Na2SO4) and the solvent removed to give 15.4 g of brown solid, m.p. 55°-57° C. A sample (3 g) is sublimed to give 2.6 g of crystals, m.p. 64°-65° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=O)[NH:5][C:4]=2[CH:3]=[CH:2]1.B.CSC.CO>O1CCCC1>[S:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][NH:5][C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
S1C=CC=2NC(CCCC21)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.CSC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
100 ml of methanol is added (2 times)
ADDITION
Type
ADDITION
Details
after each addition the solvent
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
To the residual solid (dried under vacuum)
ADDITION
Type
ADDITION
Details
is added 126 ml of 2N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled (2 hours)
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C=CC=2NCCCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.